7-Nitro-2-(trifluoromethyl)-10H-phenothiazine 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Brand Name: Vulcanchem
CAS No.: 2069-32-1
VCID: VC3923201
InChI: InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H
SMILES: C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C13H7F3N2O2S
Molecular Weight: 312.27 g/mol

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

CAS No.: 2069-32-1

Cat. No.: VC3923201

Molecular Formula: C13H7F3N2O2S

Molecular Weight: 312.27 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine - 2069-32-1

Specification

CAS No. 2069-32-1
Molecular Formula C13H7F3N2O2S
Molecular Weight 312.27 g/mol
IUPAC Name 7-nitro-2-(trifluoromethyl)-10H-phenothiazine
Standard InChI InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H
Standard InChI Key LLVCJYBCDMKVPS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, with the molecular formula C₁₃H₇F₃N₂O₂S . Its structure consists of a phenothiazine core—a sulfur- and nitrogen-containing tricyclic system—modified by electron-withdrawing substituents: a nitro group (-NO₂) at position 7 and a trifluoromethyl group (-CF₃) at position 2 .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Registry Number2069-32-1
Molecular Weight312.27 g/mol
SMILESC1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)N+[O-]
InChIKeyLLVCJYBCDMKVPS-UHFFFAOYSA-N
ChEMBL IDCHEMBL1472463

Structural Features and Conformational Analysis

X-ray crystallography and computational modeling reveal a planar phenothiazine ring system with slight puckering due to steric interactions between the -CF₃ and -NO₂ groups . The trifluoromethyl group induces significant electron-withdrawing effects, while the nitro group enhances oxidative stability. Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (150.7 Ų) and [M-H]⁻ (149.9 Ų), underscore its compact molecular geometry .

Synthesis and Derivative Formation

Historical Synthesis Routes

The foundational synthesis, documented in US Patent 3,426,020A, involves a two-step cyclization process :

  • Formation of 2-amino-4-(trifluoromethyl)benzenethiol zinc salt: Reacting 3-nitro-4-chlorobenzotrifluoride with sodium sulfide and sulfur in isopropanol yields a disulfide intermediate, subsequently reduced to the thiolate .

  • Cyclization with o-nitrochlorobenzene: The zinc salt reacts with o-nitrochlorobenzene under basic conditions (e.g., NaOH) to form 2-(trifluoromethyl)phenothiazine, followed by nitration at position 7 .

Modern Optimization Strategies

Recent refinements employ N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to enhance cyclization efficiency . For example, refluxing 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in DMF with K₂CO₃ achieves yields exceeding 80% .

Table 2: Representative Reaction Conditions and Yields

Starting MaterialConditionsProduct Yield
2-formamido-4-(CF₃)-2'-NO₂-diphenylsulfideDMF, K₂CO₃, reflux, 2h82%

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 189–191°C, indicative of strong intermolecular interactions . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in aprotic solvents like chloroform and DMF .

Spectroscopic Signatures

  • UV-Vis: Absorption maxima at 254 nm (π→π* transitions) and 365 nm (n→π* transitions) .

  • NMR (predicted):

    • ¹H NMR: Aromatic protons at δ 7.8–8.2 ppm (H-1, H-3, H-4), NH proton at δ 10.1 ppm .

    • ¹⁹F NMR: CF₃ resonance at δ -62 ppm .

Pharmaceutical Applications and Biological Activity

Psychotropic Derivatives

US Patent 3,057,861 details the synthesis of 7-amino-10-(3-dimethylaminopropyl)-2-(trifluoromethyl)phenothiazine, a precursor to tranquilizers . This derivative’s dihydrochloride salt (MP 164–167°C) demonstrates potent dopamine D₂ receptor antagonism, comparable to chlorpromazine .

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